molecular formula C14H17NO B2771530 1-(2,2,4-Trimethyl-1H-quinolin-7-yl)ethanone CAS No. 1260802-06-9

1-(2,2,4-Trimethyl-1H-quinolin-7-yl)ethanone

Cat. No. B2771530
CAS RN: 1260802-06-9
M. Wt: 215.296
InChI Key: CAXUXEHWFFCKKG-UHFFFAOYSA-N
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Description

“1-(2,2,4-Trimethyl-1H-quinolin-7-yl)ethanone” is a quinoline derivative. Quinoline is an aromatic nitrogen-containing heterocyclic compound . It is a privileged scaffold that appears as an important construction motif for the development of new drugs . Quinoline nucleus is endowed with a variety of therapeutic activities, and new quinoline derivatives are known to be biologically active compounds possessing several pharmacological activities .


Synthesis Analysis

Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .


Molecular Structure Analysis

Quinoline or 1-azanaphthalene or benzo[b]pyridine has a molecular formula of C9H7N, and the molecular weight is 129.16 . It forms salts with acids and exhibits reactions similar to benzene and pyridine . It participates in both electrophilic and nucleophilic substitution reactions .


Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . It is a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine .

Future Directions

The future directions for “1-(2,2,4-Trimethyl-1H-quinolin-7-yl)ethanone” could involve further exploration of its pharmacological activities and potential applications in drug development, given the known therapeutic activities of quinoline derivatives .

properties

IUPAC Name

1-(2,2,4-trimethyl-1H-quinolin-7-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-9-8-14(3,4)15-13-7-11(10(2)16)5-6-12(9)13/h5-8,15H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXUXEHWFFCKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=CC(=C2)C(=O)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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